Differential Brain Penetration: A 50- to 100-Fold Lower Brain-to-Plasma Ratio
Noribogaine glucuronide demonstrates profoundly restricted CNS access compared to ibogaine and noribogaine. In a mouse model, the brain-to-plasma ratio of noribogaine glucuronide was found to be 50- to 100-fold lower than that of ibogaine (ratio of 3.4) and noribogaine [1]. This stark difference defines noribogaine glucuronide as a peripheral compartment marker, whereas the parent compounds readily cross the blood-brain barrier.
| Evidence Dimension | Brain-to-plasma concentration ratio |
|---|---|
| Target Compound Data | 50- to 100-fold lower ratio than comparators |
| Comparator Or Baseline | Ibogaine: brain-to-plasma ratio = 3.4 |
| Quantified Difference | 50- to 100-fold lower |
| Conditions | In vivo mouse model following oral ibogaine administration (10 mg/kg) |
Why This Matters
This data proves noribogaine glucuronide is unsuitable for CNS-targeted applications but essential as an internal standard for quantifying peripheral metabolism and clearance pathways distinct from neuroactive ibogaine.
- [1] Martins, M. L. F., Heydari, P., Li, W., Martínez-Chávez, A., Venekamp, N., Lebre, M. C., Lucas, L., Beijnen, J. H., & Schinkel, A. H. (2022). Data Sheet 1: Drug Transporters ABCB1 (P-gp) and OATP, but not Drug-Metabolizing Enzyme CYP3A4, Affect the Pharmacokinetics of the Psychoactive Alkaloid Ibogaine and its Metabolites. Frontiers in Pharmacology. Retrieved from https://public-pages-files-2025.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.855000/xml View Source
